molecular formula C16H10BrNO2 B11981898 4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one

4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one

Cat. No.: B11981898
M. Wt: 328.16 g/mol
InChI Key: LVBYPCCDULQAKE-GXDHUFHOSA-N
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Description

4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one is an organic compound that belongs to the class of oxazolinones This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to an oxazolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one typically involves the condensation of 3-bromobenzaldehyde with 2-phenyl-2-oxazolin-5-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone or other nucleophiles in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Reduction: Products include alcohols or amines.

    Oxidation: Products include carboxylic acids or other oxidized forms.

Scientific Research Applications

4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one is unique due to its specific combination of a bromophenyl group and an oxazolinone ring, which imparts distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

IUPAC Name

(4E)-4-[(3-bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H10BrNO2/c17-13-8-4-5-11(9-13)10-14-16(19)20-15(18-14)12-6-2-1-3-7-12/h1-10H/b14-10+

InChI Key

LVBYPCCDULQAKE-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)Br)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)O2

Origin of Product

United States

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